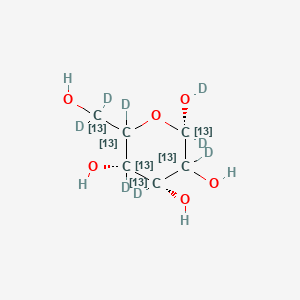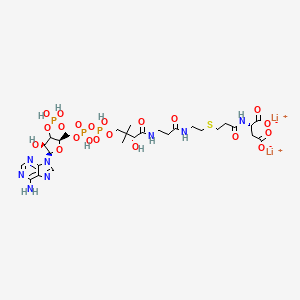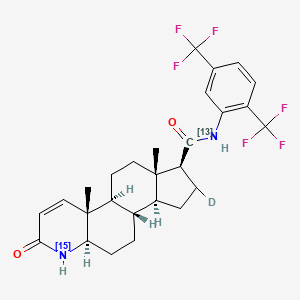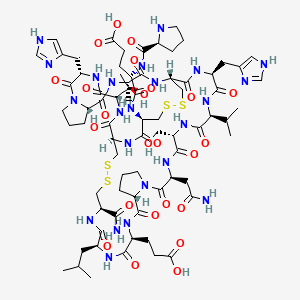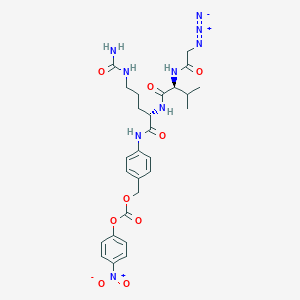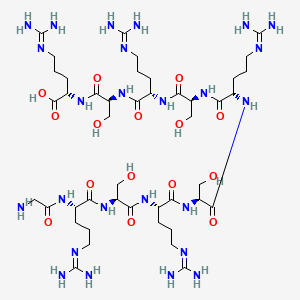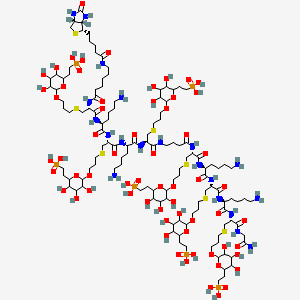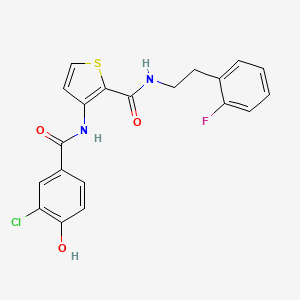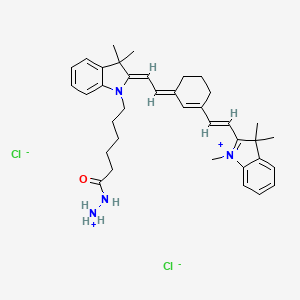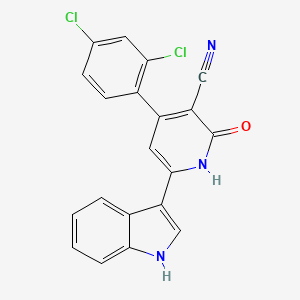
RNase L-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RNase L-IN-1 is a compound known for its inhibitory effects on ribonuclease L (RNase L), an enzyme responsible for RNA degradation. RNase L plays a crucial role in the antiviral and antiproliferative functions of interferons, which are part of the innate immune response. By inhibiting RNase L, this compound helps in regulating RNA stability and has potential therapeutic applications .
Preparation Methods
Industrial Production Methods: Industrial production of RNase L-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: RNase L-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the stability of the compound .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or to develop new therapeutic agents .
Scientific Research Applications
RNase L-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
RNase L-IN-1 exerts its effects by binding to RNase L and inhibiting its ribonuclease activity. This prevents the degradation of RNA, thereby stabilizing RNA molecules within the cell. The molecular targets of this compound include the active site of RNase L, where it competes with natural substrates for binding. This inhibition disrupts the normal function of RNase L in the antiviral and antiproliferative pathways .
Comparison with Similar Compounds
Myricetin: A natural product with inhibitory activity against RNase L.
Hyperoside: Known for its potent inhibitory activity against RNase L.
Uniqueness of this compound: this compound is unique due to its synthetic origin and specific design to inhibit RNase L with high affinity. Unlike natural products, this compound can be modified to enhance its potency and selectivity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C27H35FN6O3S |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H35FN6O3S/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36)/b21-15+,33-27? |
InChI Key |
HXSWRABTASZTFO-ZOVZBSLZSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


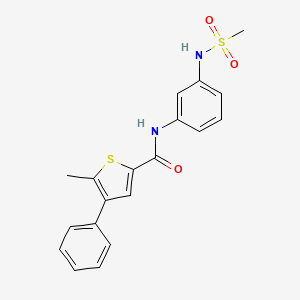
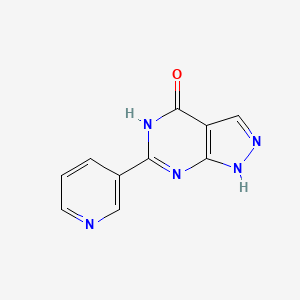
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
